molecular formula C18H22N4O2 B612040 Peficitinib CAS No. 944118-01-8

Peficitinib

カタログ番号 B612040
CAS番号: 944118-01-8
分子量: 326.39
InChIキー: DREIJXJRTLTGJC-KDJQDEFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peficitinib, also known as ASP015K, is an orally bioavailable Janus kinase (JAK) inhibitor . It has been used in trials studying the treatment and basic science of Psoriasis, Pharmacodynamics, Drug Interactions, Colitis, Ulcerative, and Rheumatoid Arthritis .


Molecular Structure Analysis

The molecular structure of Peficitinib is C18H22N4O2 . The average molecular weight is 326.4 . The crystal structure of TYK2 in complex with peficitinib has been determined .


Chemical Reactions Analysis

Peficitinib acts as a broad-spectrum JAK inhibitor and showed inhibitory activity against JAK1 (3.9 nM), JAK2 (5.0 nM), JAK3 (0.71 nM), and TYK2 (4.8 nM) .


Physical And Chemical Properties Analysis

The molecular weight of Peficitinib is 326.39 . The CAS number is 944118-01-8 .

科学的研究の応用

  • Treatment of Rheumatoid Arthritis : Peficitinib is a pan-Janus kinase (JAK) inhibitor and has been approved in Japan for treating RA, particularly in patients who have an inadequate response to conventional therapies. It has been shown to significantly improve measures of disease severity and reduce joint destruction in RA patients (Markham & Keam, 2019).

  • Clinical Trials on RA : Peficitinib has been effective in reducing RA symptoms and well-tolerated in patients with an inadequate response to disease-modifying anti-rheumatic drugs (DMARDs). This was confirmed in a randomized, double-blind, placebo-controlled phase III trial (Tanaka et al., 2019).

  • Drug-Drug Interaction Studies : Studies have investigated the impact of peficitinib on the pharmacokinetics of other drugs. For instance, its interaction with metformin, a type 2 diabetes therapy, was examined, showing slight changes in the pharmacokinetics of metformin when co-administered with peficitinib (Shibata et al., 2020).

  • Pharmacokinetics and Safety : Studies have also looked into the pharmacokinetics and safety of peficitinib in different patient populations, including those with impaired hepatic or renal function (Miyatake et al., 2019).

  • Long-term Safety and Effectiveness : A 2-year extension study of peficitinib in RA showed a stable safety profile and sustained effectiveness in patients with moderate-to-severe RA (Genovese et al., 2019).

  • Potential in Treating Other Conditions : There is ongoing research into the potential of peficitinib in treating other autoimmune diseases, such as systemic sclerosis, due to its ability to inhibit JAK/STAT pathways (Kitanaga et al., 2019).

  • Comparative Efficacy with Other JAK Inhibitors : Comparative studies have been conducted to evaluate the efficacy and safety of peficitinib versus other JAK inhibitors like tofacitinib and baricitinib in the treatment of RA (Tanaka et al., 2021).

  • Synthesis and Optimization : Research on the synthesis and optimization of the synthesis technology of peficitinib, highlighting the chemical process involved in its production, has also been conducted (刘, 2022).

特性

IUPAC Name

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111132, DTXSID801319101
Record name Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peficitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peficitinib

CAS RN

944118-01-8, 944134-74-1
Record name Peficitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peficitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peficitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEFICITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,450
Citations
Y Tanaka, H Okumura, S Kim, J Dorey… - Rheumatology and …, 2021 - Springer
… We indirectly compared peficitinib, tofacitinib… peficitinib dose versus baricitinib and tofacitinib. Risk of adverse events and serious adverse events at 12 weeks were similar with peficitinib …
Number of citations: 8 link.springer.com
…, C Marano, Peficitinib-UC Study Group - Journal of Crohn's …, 2018 - academic.oup.com
Background and Aims Janus kinase [JAK] inhibitors have shown efficacy in ulcerative colitis [UC]. We studied the dose-response, efficacy, and safety of peficitinib, an oral JAK inhibitor, …
Number of citations: 105 academic.oup.com
L Zhang, L Guo, L Wang, X Jiang - Journal of the European …, 2022 - Wiley Online Library
Janus kinase (JAK) inhibitors are novel treatment approaches for psoriasis. However, there is no direct comparison of JAK inhibitors in plaque psoriasis. In order to compare the efficacy …
Number of citations: 22 onlinelibrary.wiley.com
YH Lee, GG Song - Clinical Drug Investigation, 2020 - Springer
… peficitinib 100-mg group than in the placebo group (OR: 2.33, 95% CrI: 1.51–3.56). The peficitinib 50-… However, the ACR20 response rate was not significantly higher in the peficitinib 25-…
Number of citations: 11 link.springer.com
T Takeuchi, Y Tanaka, S Tanaka… - Annals of the …, 2019 - ard.bmj.com
… 1:1:1 to placebo, peficitinib 100 mg once daily or peficitinib 150 mg once daily with MTX for … to peficitinib until the end of treatment; the remaining patients were switched to peficitinib at …
Number of citations: 114 ard.bmj.com
MC Genovese, M Greenwald, C Codding… - Arthritis & …, 2017 - Wiley Online Library
… with peficitinib combined with methotrexate (MTX) were only observed in the peficitinib 50 mg … dose response of orally administered once-daily peficitinib over 12 weeks in patients with …
Number of citations: 97 onlinelibrary.wiley.com
AJ Kivitz, SR Gutierrez‐Ureña, J Poiley… - Arthritis & …, 2017 - Wiley Online Library
… events (AEs) was similar between peficitinib and placebo. The most … peficitinib 100 mg group and 1 in the 150 mg group) and 2 cases of serious infection (viral infection in the peficitinib …
Number of citations: 104 onlinelibrary.wiley.com
H Hamaguchi, Y Amano, A Moritomo… - Bioorganic & Medicinal …, 2018 - Elsevier
… of the novel orally bioavailable JAK inhibitor 18, peficitinib (also known as ASP015K), … peficitinib, and revealed that the 1H-pyrrolo[2,3–b]pyridine-5-carboxamide scaffold of peficitinib …
Number of citations: 64 www.sciencedirect.com
Y Tanaka, T Takeuchi, S Tanaka… - Annals of the …, 2019 - ard.bmj.com
… randomised to peficitinib 100 mg once daily, peficitinib 150 mg … were switched at week 12 to peficitinib 100 or 150 mg once … ET were significantly higher in the peficitinib 100 mg (57.7%) …
Number of citations: 103 ard.bmj.com
Y Ho Lee, G Gyu Song - Journal of clinical pharmacy and …, 2020 - Wiley Online Library
… Peficitinib 150 mg monotherapy showed the … that peficitinib 150 mg had the highest probability of being the best treatment for achieving the ACR20 response rate, followed by peficitinib …
Number of citations: 47 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。